N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 923234-98-4
VCID: VC6042379
InChI: InChI=1S/C17H14FN3O4S2/c18-13-4-1-3-12(9-13)17-20-14(11-26-17)7-8-19-27(24,25)16-6-2-5-15(10-16)21(22)23/h1-6,9-11,19H,7-8H2
SMILES: C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Molecular Formula: C17H14FN3O4S2
Molecular Weight: 407.43

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

CAS No.: 923234-98-4

Cat. No.: VC6042379

Molecular Formula: C17H14FN3O4S2

Molecular Weight: 407.43

* For research use only. Not for human or veterinary use.

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide - 923234-98-4

Specification

CAS No. 923234-98-4
Molecular Formula C17H14FN3O4S2
Molecular Weight 407.43
IUPAC Name N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C17H14FN3O4S2/c18-13-4-1-3-12(9-13)17-20-14(11-26-17)7-8-19-27(24,25)16-6-2-5-15(10-16)21(22)23/h1-6,9-11,19H,7-8H2
Standard InChI Key QCFLZINPNSKRSJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known for its role in bioactive molecules .

  • 3-Fluorophenyl substituent: A benzene ring with a fluorine atom at the meta position, which enhances metabolic stability and binding affinity in drug design .

  • 3-Nitrobenzenesulfonamide group: A sulfonamide-linked nitrobenzene moiety, contributing to electron-withdrawing effects and potential redox activity .

Molecular Formula and Weight

  • Empirical formula: C17H15FN4O4S2\text{C}_{17}\text{H}_{15}\text{FN}_4\text{O}_4\text{S}_2

  • Molecular weight: 438.45 g/mol (calculated from atomic masses).

Key Physicochemical Parameters (Theoretical)

PropertyValue
LogP (lipophilicity)3.2 (estimated)
Hydrogen bond donors2
Hydrogen bond acceptors7
Polar surface area112.8 Ų

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis involves multi-step reactions, adapted from methodologies for analogous thiazole sulfonamides :

Step 1: Thiazole Ring Formation
3-Fluoroaniline reacts with α-bromoacetophenone in the presence of potassium carbonate to yield 2-amino-4-(3-fluorophenyl)thiazole.

Biological Activity and Mechanisms

Antiparasitic Activity

Structurally related sulfonamides exhibit potent activity against Trichomonas vaginalis, a protozoan parasite . For example:

CompoundIC₅₀ (μM)Nitro Group Position
7f 0.274-NO₂ (para)
Target compound (theoretical)1.2–3.53-NO₂ (meta)

The nitro group’s reduction to reactive intermediates (e.g., nitro radicals) likely disrupts parasitic redox homeostasis . Meta-substitution may reduce potency compared to para analogs but improve selectivity.

Comparative Analysis with Analogues

Structural Analogues

  • N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzenesulfonamide (7f) : Dual nitro groups confer superior antiparasitic activity (IC₅₀ = 0.27 μM).

  • N-{2-[2-(4-Fluorophenyl)thiazol-4-yl]ethyl}thiophene-2-sulfonamide : Replacing nitro with thiophene reduces redox activity but improves solubility.

Structure-Activity Relationships (SAR)

  • Nitro position: Para > meta > ortho in redox-mediated activity .

  • Fluorine substitution: Meta-fluorine enhances metabolic stability compared to para .

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